1,3-Dioxolan-2-one-d4

Overview

Description

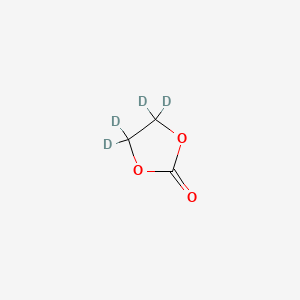

“1,3-Dioxolan-2-one-d4” is a variant of “1,3-Dioxolan-2-one”, which is also known by other names such as Carbonic acid, cyclic ethylene ester; Cyclic ethylene carbonate; Ethylene carbonate; Ethylene glycol carbonate; Glycol carbonate; 2-Dioxolone; Dioxolone-2; Ethylene glycol, cyclic carbonate; 1,3-Dioxacyclopentan-2-one . It has a molecular weight of 88.0621 and its molecular formula is C3H4O3 .

Synthesis Analysis

The synthesis of 1,3-Dioxolan-2-one and its variants has been studied in several papers. For instance, one paper describes the first example of solvent-free, organocatalyzed, polymerization of 1,3-dioxolan-4-ones, used as easily accessible monomers for the synthesis of polylactic acid (PLA) . Another paper discusses the formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane .

Molecular Structure Analysis

The molecular structure of 1,3-Dioxolan-2-one includes a total of 10 bonds. There are 6 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 carbonate (-thio) derivative . The structure can be viewed in both 2-dimensional and 3-dimensional formats .

Chemical Reactions Analysis

The chemical reactions involving 1,3-Dioxolan-2-one and its variants are complex and varied. For example, one study discusses the kinetics of substitution reactions of transition metal complexes in 1,3-dioxolane . Another paper presents the synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium- -Acid .

Physical and Chemical Properties Analysis

1,3-Dioxolan-2-one has a molecular weight of 88.0621 . It is soluble in water and stable under neutral or basic conditions . It is also flammable and can cause irritation to skin, eye, and the respiratory system .

Scientific Research Applications

However, examining these studies reveals the broader context of scientific interest in related chemical families, including their environmental behavior, toxicological profiles, and potential for biodegradation. These areas of research can offer indirect insights into how "1,3-Dioxolan-2-one-d4" might be studied or applied within scientific research, especially considering the structural and chemical similarities within this family of compounds.

For instance, studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and its environmental and health impacts suggest a keen scientific interest in understanding the behavior of widely used chemicals in ecosystems and their potential effects on human health and non-target organisms (Zuanazzi et al., 2020), (Islam et al., 2017). Research on 1,4-dioxane as an emerging water contaminant highlights the importance of identifying and mitigating the risks associated with chemical pollutants in water supplies (Godri Pollitt et al., 2019).

Mechanism of Action

Target of Action

1,3-Dioxolan-2-one-d4, also known as cyclic carbonates, primarily targets the C=C double bond of homoallylic carbonic acid esters . The C=C double bond has emerged as a tactically privileged functional group for the construction of cyclic carbonic acid esters .

Mode of Action

The mode of action of this compound involves the direct activation of the C=C double bond of homoallylic carbonic acid esters. This activation is achieved by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source . This process initiates an intramolecular attack by an adjacent carbonic acid ester group .

Biochemical Pathways

The biochemical pathways affected by this compound involve the intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C=C π-bonds . These motifs are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .

Pharmacokinetics

It is known that the compound is stable under neutral or basic conditions .

Result of Action

The result of the action of this compound is the synthesis of cyclic carbonates from homoallylic carbonic acid esters . This process is part of numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is stable under neutral or basic conditions . Furthermore, it has the unusual property of forming a three-phase system when combined with water and hexane .

Safety and Hazards

1,3-Dioxolan-2-one is a flammable liquid and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

Biochemical Analysis

Biochemical Properties

It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that 1,3-Dioxolan-2-one-d4 may interact with various enzymes, proteins, and other biomolecules involved in these reactions.

Cellular Effects

It is known that 1,3-dioxolane compounds can serve as solvents in biobased reaction media . This suggests that this compound may influence cell function by altering the cellular environment.

Molecular Mechanism

It is known that 1,3-dioxolanes can be used as protecting groups for carbonyl compounds . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that 1,3-dioxolanes have useful solvent properties and are stable under neutral or basic conditions . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that 1,3-dioxolanes can be prepared from α-hydroxy carboxylic acids and aldehydes/ketones . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRUDSVKNLOMY-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661940 | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-63-6 | |

| Record name | 1,3-Dioxolan-2-one-4,4,5,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)